Blarcamesine

Übersicht

Beschreibung

Blarcamesin, auch bekannt unter seinem Entwicklungscode ANAVEX2-73, ist ein experimentelles Medikament, das von Anavex Life Sciences entwickelt wird. Es handelt sich um ein kleines Molekül, das als Agonist am Sigma-1-Rezeptor und Muscarinrezeptor wirkt. Blarcamesin wird derzeit auf seine potenziellen therapeutischen Wirkungen bei verschiedenen neurodegenerativen und neurodevelopmentalen Erkrankungen untersucht, darunter Alzheimer-Krankheit, Parkinson-Krankheit, Rett-Syndrom, Epilepsie, Amyotrophe Lateralsklerose und Schlaganfall .

Herstellungsmethoden

Die Synthese von Blarcamesin umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselintermediats, 1-(2,2-Diphenyltetrahydro-3-furanyl)-N,N-dimethylmethanamin. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Furanrings: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Tetrahydrofuranrings.

Einführung der Diphenylgruppen: Dieser Schritt beinhaltet die Addition von Diphenylgruppen an den Furanring.

Vorbereitungsmethoden

The synthesis of Blarcamesine involves several steps, starting with the preparation of the key intermediate, 1-(2,2-diphenyltetrahydro-3-furanyl)-N,N-dimethylmethanamine. The synthetic route typically includes the following steps:

Formation of the furan ring: This involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

Introduction of the diphenyl groups: This step involves the addition of diphenyl groups to the furan ring.

Analyse Chemischer Reaktionen

Blarcamesin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Blarcamesin kann Oxidationsreaktionen eingehen, die die Bildung reaktiver Sauerstoffspezies beinhalten können.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die die Addition von Wasserstoffatomen an das Molekül beinhalten können.

Substitution: Blarcamesin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Blarcamesin hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Blarcamesin wird als Forschungswerkzeug verwendet, um den Sigma-1-Rezeptor und seine Rolle in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die molekularen Mechanismen zu untersuchen, die neurodegenerativen und neurodevelopmentalen Erkrankungen zugrunde liegen.

Medizin: Blarcamesin wird als potenzielles Therapeutikum für Alzheimer-Krankheit, Parkinson-Krankheit, Rett-Syndrom, Epilepsie, Amyotrophe Lateralsklerose und Schlaganfall untersucht. .

Wirkmechanismus

Blarcamesin entfaltet seine Wirkung durch die Bindung an den Sigma-1-Rezeptor und den Muscarinrezeptor. Der Sigma-1-Rezeptor ist ein Chaperonprotein, das sich an der Schnittstelle zwischen dem endoplasmatischen Retikulum und den Mitochondrien befindet. Die Aktivierung des Sigma-1-Rezeptors durch Blarcamesin führt zur Modulation verschiedener zellulärer Signalwege, darunter Kalziumsignalisierung, oxidativer Stressantwort und Proteinfaltung. Dies führt zu neuroprotektiven Wirkungen wie der Reduktion der Amyloid-beta-Anhäufung und der Tau-Hyperphosphorylierung, die Kennzeichen der Alzheimer-Krankheit sind .

Wissenschaftliche Forschungsanwendungen

Phase IIb/III Trials

The most significant clinical evidence for blarcamesine's efficacy comes from the Phase IIb/III trial (ANAVEX2-73-AD-004), which involved 508 participants diagnosed with early Alzheimer's disease. The trial was randomized, double-blind, and placebo-controlled, assessing the impact of daily oral doses of this compound (30 mg and 50 mg) over 48 weeks. Key findings include:

- Cognitive Decline : this compound significantly slowed cognitive decline as measured by the Alzheimer Disease Assessment Scale-Cognition (ADAS-Cog13) and the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB). The treatment resulted in a reduction in decline by approximately 36.3% on ADAS-Cog13 and 27.6% on CDR-SB compared to placebo at week 48 .

- Safety Profile : The treatment was generally well-tolerated with mild to moderate adverse events reported. Common treatment-emergent adverse events included dizziness and confusion, occurring more frequently in the this compound group than in the placebo group .

- Brain Atrophy : this compound significantly reduced brain atrophy in key regions; whole brain volume decreased by 37.6%, total gray matter by 63.5%, and lateral ventricles by 25.1% compared to placebo .

Biomarker Analysis

In addition to clinical outcomes, biomarker analyses indicated that this compound treatment led to significant increases in the plasma amyloid-beta (Aβ)42/40 ratio, suggesting an effect on amyloid pathology. Participants receiving this compound showed less change in neurofilament light chain (NfL) and phosphorylated tau levels compared to those on placebo, further supporting its potential neuroprotective effects .

Comparative Efficacy Table

| Outcome Measure | This compound (30 mg) | This compound (50 mg) | Placebo |

|---|---|---|---|

| ADAS-Cog13 Change | -1.783 (P = 0.0226) | -2.027 (P < 0.025) | Baseline |

| CDR-SB Change | -0.456 (P = 0.0175) | -0.483 (P < 0.025) | Baseline |

| ADCS-ADL Change | +1.019 (P = 0.234) | +0.775 (P = 0.357) | Baseline |

| Brain Atrophy Reduction | 37.6% | Significant | Baseline |

Wirkmechanismus

Blarcamesine exerts its effects by binding to the sigma-1 receptor and muscarinic receptor. The sigma-1 receptor is a chaperone protein located at the interface between the endoplasmic reticulum and mitochondria. Activation of the sigma-1 receptor by this compound leads to the modulation of various cellular pathways, including calcium signaling, oxidative stress response, and protein folding. This results in neuroprotective effects, such as the reduction of amyloid-beta accumulation and tau hyperphosphorylation, which are hallmarks of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Blarcamesin ist einzigartig in seiner dualen Wirkung als Agonist sowohl am Sigma-1-Rezeptor als auch am Muscarinrezeptor. Ähnliche Verbindungen umfassen:

ANAVEX19-144: Ein positionelles Isomer von Blarcamesin, jedoch nicht so selektiv für den Sigma-1-Rezeptor.

Diazabicyclo[4.3.0]nonan-Derivate: Diese Verbindungen sind ebenfalls Sigma-Rezeptor-Liganden und wurden auf ihre analgetische Wirkung untersucht.

Die Einzigartigkeit von Blarcamesin liegt in seiner hohen Selektivität für den Sigma-1-Rezeptor und seiner Fähigkeit, mehrere zelluläre Signalwege zu modulieren, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener neurodegenerativer und neurodevelopmentalen Erkrankungen macht.

Biologische Aktivität

Blarcamesine, also known as ANAVEX 2-73, is an investigational small molecule primarily targeting the sigma-1 receptor (S1R) and muscarinic receptors. Its biological activity has been extensively studied in various neurological conditions, including Alzheimer's disease (AD), Parkinson’s disease dementia (PDD), and Fragile X syndrome (FXS). This article consolidates findings from clinical trials and preclinical studies, highlighting the compound's effects on neurobehavioral outcomes, biomarkers, and underlying mechanisms.

This compound functions as a selective agonist for the sigma-1 receptor, which plays a crucial role in cellular signaling pathways associated with neuroprotection and synaptic plasticity. Activation of S1R is believed to enhance autophagy and restore cellular homeostasis, particularly in neurodegenerative disorders. The mechanism involves modulation of key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are vital for neuronal survival and function .

Preclinical Studies

In preclinical models, particularly using Fmr1 knockout mice (a model for FXS), this compound demonstrated significant behavioral improvements. After two weeks of treatment, mice showed normalization in hyperactivity, anxiety-related behaviors, and associative learning tasks. Notably, this compound administration restored brain-derived neurotrophic factor (BDNF) levels in the hippocampus to those observed in wild-type mice .

Key Findings from Preclinical Studies:

| Parameter | Vehicle-treated KO2 Mice | This compound-treated KO2 Mice | Wild-Type Mice |

|---|---|---|---|

| Total Distance Traveled (squares) | Increased | Reduced to WT levels | Baseline |

| BDNF Levels | Significantly lower | Significantly higher | Baseline |

| pGSK-3β Levels | Higher | No change | Baseline |

Clinical Trials and Efficacy

This compound has undergone several clinical trials targeting various neurological conditions. The following summarizes key findings from recent studies:

Alzheimer’s Disease

In a phase 2b/3 study involving early AD patients, this compound treatment resulted in:

- Significant Reduction in Amyloid Biomarkers : Treated patients showed a notable decrease in plasma amyloid-β levels and a slowing of brain atrophy on MRI scans .

- Cognitive Improvements : Statistically significant enhancements were observed in cognitive assessments such as the Mini-Mental State Examination (MMSE) and Alzheimer’s Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) .

Parkinson’s Disease Dementia

A phase 2 study reported:

- Symptom Improvement : Patients receiving high-dose this compound exhibited significant reductions in Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) scores compared to placebo .

- Cognitive Function : Improvements were noted in attention-related tasks assessed through the Cognitive Drug Research system .

Fragile X Syndrome

This compound has also shown promise in treating FXS:

- Behavioral Normalization : In murine models, treatment led to improvements in hyperactivity and anxiety behaviors similar to those seen in wild-type controls .

Case Studies

Several case studies have highlighted individual patient responses to this compound:

- In one notable case involving an AD patient treated with this compound for six months, significant cognitive improvements were documented alongside reductions in caregiver burden due to enhanced daily functioning.

- A PDD patient reported improved motor functions and less severe non-motor symptoms after starting treatment with this compound.

Safety Profile

Across various studies, this compound has demonstrated a favorable safety profile:

Eigenschaften

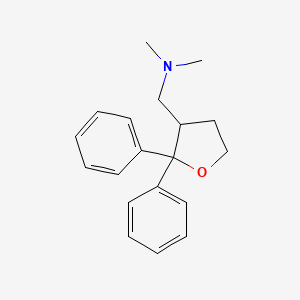

IUPAC Name |

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTHKNZTGGXFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941344 | |

| Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195615-83-9 | |

| Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195615-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blarcamesine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Blarcamesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BLARCAMESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T210MMZ3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.